Direct Radiochemical Yield Comparison: Trityl-Protected vs. Unprotected Losartan Azide in Automated Radiosynthesis
Conjugation of N-Trityl Losartan Azide with [18F]FPyKYNE via CuAAC click chemistry, followed by acid hydrolysis, C18-HPLC purification, and reformulation, provided [18F]fluoropyridine-losartan in 11 ± 2% decay-corrected radiochemical yield from [18F]fluoride at end-of-bombardment (EOB) [1]. In a parallel experiment under identical conditions, coupling [18F]FPyKYNE to unprotected losartan azide using THPTA as a Cu(I)-stabilizing agent produced similar yields (11 ± 3%, decay-corrected), indicating no yield penalty for using the trityl-protected azide intermediate [1].
| Evidence Dimension | Radiochemical yield of [18F]fluoropyridine-losartan (decay-corrected from [18F]fluoride) |
|---|---|
| Target Compound Data | 11 ± 2% (n=3) at EOB |
| Comparator Or Baseline | Unprotected Losartan Azide: 11 ± 3% (n=3) at EOB |
| Quantified Difference | No statistically significant difference; yields are comparable |
| Conditions | Automated three-step, two-pot radiosynthesis; CuAAC click chemistry with [18F]FPyKYNE; acid hydrolysis; C18-HPLC purification (mobile phase pH 2); reformulation with radioprotectants |
Why This Matters
The data demonstrate that N-Trityl Losartan Azide delivers equivalent conjugation efficiency to unprotected Losartan Azide while providing the synthetic advantage of tetrazole protection, enabling a cleaner and more controlled multi-step radiosynthesis workflow.
- [1] Abreu Diaz AM, et al. [18F]Fluoropyridine-losartan: A new approach toward human Positron Emission Tomography imaging of Angiotensin II Type 1 receptors. J Labelled Comp Radiopharm. 2023;66(3):73-85. View Source
